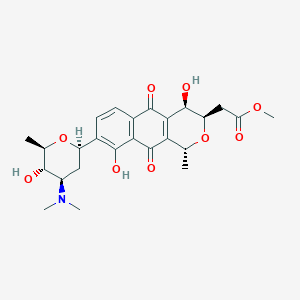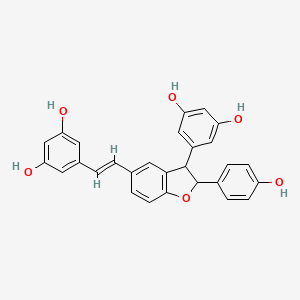
trans-delta-Viniferin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-delta-Viniferin belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. trans-delta-Viniferin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, trans-delta-viniferin is primarily located in the membrane (predicted from logP). Outside of the human body, trans-delta-viniferin can be found in alcoholic beverages and fruits. This makes trans-delta-viniferin a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Chemistry and Pharmacology : trans-delta-Viniferin, a derivative of resveratrol, is a notable stilbenoid synthesized by plants in response to various stressors, including microbial attacks, toxins, and UV radiation. It encompasses a variety of forms, each exhibiting significant biological activities that render them potentially useful in clinical research and drug development. The extensive range of biological activities includes anti-inflammatory, anti-cancer, anti-angiogenic, antioxidant, and neuroprotective effects among others. These properties underscore the potential of trans-delta-Viniferin and its derivatives as nutritional supplements and therapeutic agents for diverse illnesses (S. Fuloria et al., 2022).
Toxicological Evaluation : The application of trans-delta-Viniferin and other stilbenes in industries such as food necessitates a thorough understanding of their safety profile. While various studies have showcased their cytotoxic effects, highlighting their potential therapeutic applications, the scarcity of in vitro genotoxic studies and the absence of in vivo evaluations underline the need for comprehensive research to confirm their safety for consumer use, especially when considered as additives in the food industry (C. Medrano-Padial et al., 2021).
SIRT1 as a Therapeutic Target : trans-delta-Viniferin, among other natural compounds, has been identified to elevate SIRT1 levels, a protein implicated in regulating mitochondrial function, oxidative stress, and inflammation, all of which are pivotal in the pathogenesis of diabetic complications. This positions SIRT1 upregulation as a promising therapeutic strategy to combat the development and progression of diabetic complications, suggesting the potential role of trans-delta-Viniferin in this therapeutic context (Justyna Strycharz et al., 2018).
Antifungal Activity : The antifungal properties of phenolic and polyphenolic compounds, including trans-delta-Viniferin derived from various matrices of Vitis vinifera, against human pathogens have been explored, shedding light on their potential application in addressing human fungal diseases. The diversity in the chemical structure and the broad spectrum of biological activities of these compounds provide a promising avenue for developing novel antifungal therapies for human use (G. Simonetti et al., 2020).
Propiedades
Número CAS |
204076-78-8 |
|---|---|
Nombre del producto |
trans-delta-Viniferin |
Fórmula molecular |
C28H22O6 |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
5-[(E)-2-[3-(3,5-dihydroxyphenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C28H22O6/c29-20-6-4-18(5-7-20)28-27(19-12-23(32)15-24(33)13-19)25-11-16(3-8-26(25)34-28)1-2-17-9-21(30)14-22(31)10-17/h1-15,27-33H/b2-1+ |
Clave InChI |
LILPTCHQLRKZNG-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)/C=C/C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
SMILES |
C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Sinónimos |
delta-viniferin trans delta-veniferin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



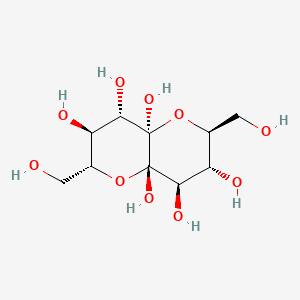

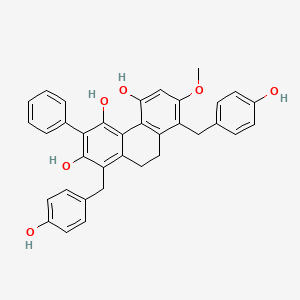

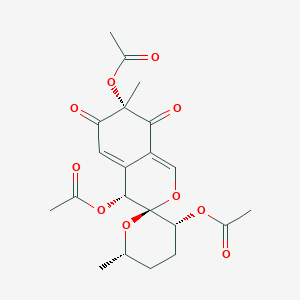
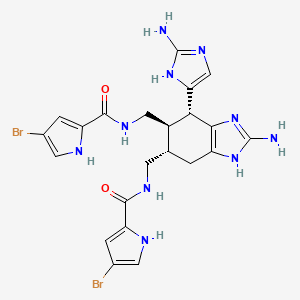

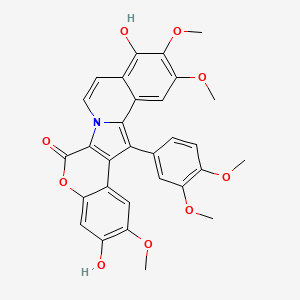
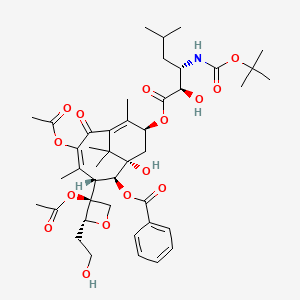
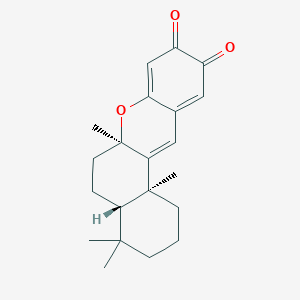
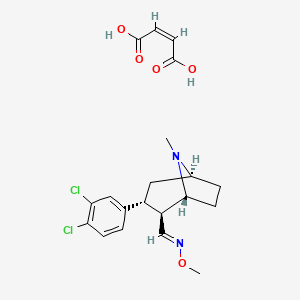

![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-4-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1246854.png)
